Cerium fluoride (CeF4)
Description
Significance of the Cerium(IV) Oxidation State in Lanthanide Chemistry
Cerium is a chemical element with the symbol Ce and atomic number 58. wikipedia.org It is the second element in the lanthanide series and is considered a rare-earth element. wikipedia.org A defining characteristic of the lanthanide elements is their predominant +3 oxidation state. However, cerium is a notable exception, possessing a stable and chemically significant +4 oxidation state. wikipedia.orgwikipedia.org This dual valency, with accessible +3 and +4 states, is a cornerstone of cerium's unique and versatile chemistry. wikipedia.orgrsc.org
The stability of the cerium(IV) ion is attributed to its electronic configuration, which achieves the stable state of an empty 4f subshell. numberanalytics.comquora.com This makes cerium the only lanthanide with a significant and stable aqueous and coordination chemistry in the +4 state. wikipedia.orgwikipedia.org The standard reduction potential for the Ce(IV)/Ce(III) couple is approximately +1.72 V, although this value can vary with conditions, highlighting its strong oxidizing power. wikipedia.org
This capacity to act as a potent one-electron oxidant has made cerium(IV) compounds, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), invaluable reagents in both organic and inorganic synthesis. rsc.org The ability of cerium to cycle between the +3 and +4 oxidation states is also fundamental to its use in catalysis, for instance, in automotive catalytic converters where cerium(IV) oxide plays a crucial role. numberanalytics.com The accessibility of the Ce(IV) state distinguishes cerium from other lanthanides, opening up a diverse range of chemical applications that are not possible with elements confined to the +3 oxidation state. rsc.org
Overview of Cerium Tetrafluoride as a Subject of Advanced Chemical Research
Cerium(IV) fluoride (B91410), or cerium tetrafluoride (CeF4), is an inorganic compound that crystallizes as a white, solid material. wikipedia.org It exists in both an anhydrous form and as a hydrate (B1144303). wikipedia.org As a compound featuring cerium in its highest stable oxidation state, CeF4 is a strong oxidizing agent and has become a focal point of advanced chemical research. wikipedia.orgontosight.ai
The synthesis of CeF4 can be achieved through several methods, including the high-temperature fluorination of cerium(III) fluoride (CeF3) or cerium dioxide (CeO2) with fluorine gas. wikipedia.org More recent research has focused on the synthesis of nanoscale polycrystals of CeF4. acs.orgnih.gov One such method involves the creation of an intermediate, (NH4)4CeF8, from the reaction of CeO2 and ammonium hydrogen difluoride (NH4HF2), which is then heated to produce CeF4 nanoparticles. nih.govresearchgate.net
Research into CeF4 and related compounds spans multiple fields. In materials science, it is investigated for its use in advanced ceramics, glass manufacturing, and as a component in optical coatings due to its high thermal stability and favorable optical properties. chemimpex.com It is also used in the synthesis of luminescent materials, where it can act as a dopant in phosphors for applications like LEDs. chemimpex.com
A significant area of modern research is the exploration of new cerium(IV) fluoride-based materials for nonlinear optical (NLO) applications. rsc.orgrsc.org For example, the novel inorganic tetravalent cerium fluoride NH4Ce3F13 has been synthesized and shown to exhibit a strong second-harmonic generation (SHG) response and a high laser-induced damage threshold (LIDT), making it a promising candidate for high-performance NLO materials. rsc.orgrsc.org Studies also focus on the fundamental chemistry of CeF4, including its thermal decomposition, sublimation processes, and the ionic nature of the cerium-fluoride bond. nih.govacs.orgacs.org Its role as a fluorinating agent and a catalyst in organic synthesis further broadens its research appeal. chemimpex.comchemicalbook.com
Table 1: Physical and Chemical Properties of Cerium(IV) Fluoride
| Property | Value |
|---|---|
| Chemical Formula | CeF4 |
| Molar Mass | 216.11 g/mol wikipedia.org |
| Appearance | White crystalline powder wikipedia.org |
| Density | 4.77 g/cm³ wikipedia.org |
| Melting Point | 650 °C (1,202 °F; 923 K) wikipedia.org |
| CAS Number | 10060-10-3 wikipedia.org |
Table 2: Research Findings on NLO Properties of a Novel Cerium(IV) Fluoride Compound
| Compound | Second-Harmonic Generation (SHG) Response | Laser-Induced Damage Threshold (LIDT) |
|---|---|---|
| NH4Ce3F13 | ~1.2 times that of KDP* rsc.org | 39 times that of AgGaS2** rsc.org |
| Na2CeF6 | 2.1 times that of KDP* rsc.org | 20 times that of AgGaS2** rsc.org |
*KDP = Potassium Dihydrogen Phosphate (B84403) (KH2PO4) **AgGaS2 = Silver Gallium Sulfide
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Cerium(IV) Fluoride | CeF4 |
| Cerium(III) Fluoride | CeF3 |
| Cerium Dioxide | CeO2 |
| Ceric Ammonium Nitrate | (NH4)2[Ce(NO3)6] |
| Ammonium Hydrogen Difluoride | NH4HF2 |
| Ammonium Cerium Fluoride | (NH4)4CeF8 |
| Silver Gallium Sulfide | AgGaS2 |
| Potassium Dihydrogen Phosphate | KH2PO4 |
| Sodium Hexafluoridocerate(IV) | Na2CeF6 |
An in-depth analysis of the synthesis methodologies for the chemical compound Cerium(IV) Fluoride (CeF4), a significant member of the rare-earth fluoride family, reveals a variety of sophisticated chemical strategies. The production of CeF4 is characterized by both dry and wet chemical approaches, each tailored to yield specific forms of the material, from nanoscale polycrystals to hydrated compounds.
Structure
2D Structure
Properties
IUPAC Name |
cerium(4+);tetrafluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.4FH/h;4*1H/q+4;;;;/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWURHZJFFJEBEE-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[F-].[Ce+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeF4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.110 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10060-10-3 | |
| Record name | Cerium fluoride (CeF4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10060-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CERIC FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A381976S11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies for Cerium Iv Fluoride
The synthesis of Cerium(IV) fluoride (B91410) can be broadly categorized into dry synthesis approaches, which are typically high-temperature processes, and wet chemical strategies that occur in aqueous or other solvent-based media.
Advanced Structural Characterization and Analysis of Cerium Iv Fluoride
Crystallographic Investigations
Crystallographic studies are fundamental to determining the precise atomic arrangement within CeF4, revealing details about its crystal system, lattice parameters, and the spatial distribution of cerium and fluorine atoms.
Both single-crystal and powder X-ray diffraction (XRD) are crucial techniques for the structural characterization of CeF4. youtube.comlibretexts.orgbruker.comcarleton.eduwikipedia.org Powder XRD is widely used for phase identification and analysis of bulk polycrystalline materials, while single-crystal XRD provides highly accurate data for determining the three-dimensional structure of molecules with atomic resolution. carleton.educeitec.cz
Studies on CeF4 have identified a monoclinic crystal structure belonging to the C2/c space group. materialsproject.orgmaterialsproject.org Analysis of the diffraction data allows for the precise determination of the unit cell parameters. These parameters define the size and shape of the fundamental repeating unit of the crystal.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | materialsproject.org |
| Space Group | C2/c | materialsproject.org |
| a | 8.371 Å | materialsproject.org |
| b | 8.371 Å | materialsproject.org |
| c | 8.383 Å | materialsproject.org |
| β | 63.190° | materialsproject.org |
| Calculated Density | 4.61 g/cm³ | materialsproject.org |
Cerium(IV) fluoride (B91410) is known to exist in at least two different polymorphic forms, designated as CeF4-I and CeF4-II. researchgate.netresearchgate.net These polymorphs have the same chemical formula but differ in their crystal structure and stability.
CeF4-I : This is a metastable phase that can be synthesized by the fluorination of Cerium(III) fluoride (CeF3) at temperatures below 540 K. researchgate.net
CeF4-II : This is the thermally stable phase, which is formed during high-temperature fluorination (above 540 K). researchgate.net
The metastable CeF4-I phase will decompose upon heating, whereas the CeF4-II phase remains stable. researchgate.net This difference in thermal stability underscores the distinct structural arrangements of the two polymorphs. The average distance between Ce4+ and F− ions in CeF4-I is approximately 0.230 nm, which is slightly longer than the 0.220 nm distance in CeF4-II, reflecting the structural differences between the two forms. researchgate.net
In the CeF4 structure, the cerium cation (Ce⁴⁺) is surrounded by fluorine anions (F¹⁻) in a specific geometric arrangement known as a coordination polyhedron. Detailed structural analysis reveals that the cerium ions are eight-fold coordinated to fluorine atoms. researchgate.netnih.goviucr.org This coordination environment forms a distorted square antiprism, often denoted as a CeF8 polyhedron. researchgate.netnih.goviucr.org
The monoclinic structure of CeF4 contains two inequivalent Ce⁴⁺ sites, both of which are bonded to eight fluorine atoms in an 8-coordinate geometry. materialsproject.org The Ce-F bond distances within these polyhedra are not uniform and exhibit a range of lengths.
In one Ce⁴⁺ site, the Ce-F bond distances range from 2.21 Å to 2.30 Å. materialsproject.org
In the second inequivalent site, the bond distances are slightly different, ranging from 2.24 Å to 2.34 Å. materialsproject.org In related complex fluorides, such as CsCeF5, the CeF8 polyhedra are also described as distorted square antiprisms with Ce-F distances ranging from 2.12 Å to 2.49 Å. nih.goviucr.org
Rietveld refinement is a powerful analytical method used to refine crystal structure parameters from powder XRD data. acs.orgresearchgate.net This technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of lattice parameters, atomic positions, and phase composition. In the study of cerium fluorides, Rietveld analysis has been successfully applied to refine the XRD patterns of materials containing CeF4. For instance, the analysis of a product mixture containing both CeF3 (trigonal) and CeF4 (monoclinic) allowed for the successful refinement of both phases. researchgate.net The technique has also been employed in studies involving the synthesis of CeF4 precursors, demonstrating its utility in accurately matching measured and calculated diffraction peaks to confirm phase purity and determine lattice parameters. acs.orgresearchgate.net
Microscopic and Morphological Characterization
Microscopy techniques provide direct visual information about the size, shape, and surface features of CeF4 particles, complementing the structural data obtained from diffraction methods.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are indispensable tools for characterizing the morphology and crystallinity of CeF4 at the nanoscale. acs.orgsemanticscholar.orgceric-eric.eunih.govthermofisher.com These techniques have been used to study CeF4 nanoparticles synthesized through various methods.
Studies have shown that CeF4 nanoscale polycrystals can be synthesized with a spherical or flaky morphology. acs.orgsemanticscholar.org TEM analysis revealed that these nanoparticles have diameters of approximately 10 ± 2 nm. semanticscholar.org HRTEM images further confirm the high degree of crystallinity of these nanoparticles, showing well-defined lattice fringes that correspond to the atomic planes of the crystal structure. acs.orgsemanticscholar.org This direct visualization at the atomic level is crucial for understanding the relationship between synthesis conditions and the resulting material's structural properties. nih.gov
Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and nanostructure of CeF4. In a study detailing a dry synthesis method for CeF4 nanoscale polycrystals, SEM analysis revealed that the nanoparticles were either spherical or flaky. acs.orgresearchgate.net These nanoparticles were produced through the thermal decomposition of an ammonium (B1175870) cerium fluoride ((NH₄)₄CeF₈) precursor. The morphology of the resulting CeF4 is influenced by the reaction conditions, such as temperature and time. acs.org For instance, CeF4 nanoparticles synthesized by heating (NH₄)₄CeF₈ at 570 K for 10 hours exhibited these distinct spherical or flaky shapes. acs.org
The use of SEM is often complemented by Energy-Dispersive X-ray Spectroscopy (EDS), which provides elemental analysis of the sample, confirming the presence and distribution of cerium and fluorine. acs.orgresearchgate.net This combined approach ensures a comprehensive understanding of the material's surface characteristics and composition.
Selected Area Electron Diffraction (SAED) for Crystalline Domains
Selected Area Electron Diffraction (SAED) is an indispensable technique performed within a transmission electron microscope (TEM) to determine the crystalline nature of materials. wikipedia.org For CeF4 nanoparticles, SAED patterns are used to confirm their polycrystalline structure. researchgate.netresearchgate.net A polycrystalline material will produce a diffraction pattern consisting of a series of rings, where each ring corresponds to a specific set of crystal lattice planes. youtube.com
In the characterization of CeF4 nanoparticles synthesized from the decomposition of (NH₄)₄CeF₈, the SAED pattern confirmed their polycrystalline nature. researchgate.netresearchgate.net This is a critical verification step, as the crystallinity of the material significantly impacts its physical and chemical properties. The bright circular rings and spots observed in the SAED pattern are consistent with the expected diffraction from CeF4 nanocrystals. acs.org
Nanoparticle Size and Distribution Analysis
The size and distribution of CeF4 nanoparticles are key parameters that influence their reactivity and potential applications. Research has shown that CeF4 nanoscale polycrystals can be synthesized with a remarkably uniform size. Specifically, a dry synthesis process involving the decomposition of (NH₄)₄CeF₈ at 570 K has been reported to yield CeF4 nanoparticles with an approximate diameter of 10 ± 2 nm. acs.orgresearchgate.netnih.govnih.gov
This level of control over nanoparticle size is significant for applications where a high surface area-to-volume ratio is desirable. The synthesis method, which involves mixing CeO₂ and NH₄HF₂ to form the intermediate (NH₄)₄CeF₈, followed by thermal decomposition, provides a viable route to producing these small and uniformly sized CeF4 nanoparticles. acs.orgnih.gov
Investigation of Extended Framework Architectures
The ability of cerium(IV) to form extended framework structures with other elements opens up possibilities for creating novel materials with unique properties and functionalities. These frameworks are often synthesized under hydrothermal conditions, which allow for the crystallization of complex structures.
Structural Studies of Quaternary Cerium(IV) Fluoride Frameworks
Researchers have successfully synthesized and structurally characterized a series of new quaternary cerium(IV) fluorides using a mild hydrothermal route. nsf.gov These compounds fall into two main structure types: Cs₂MCe₃F₁₆ (where M can be Ni²⁺, Co²⁺, Mn²⁺, or Zn²⁺) and Na₃MCe₆F₃₀ (where M can be Al³⁺, Ga³⁺, Fe³⁺, or Cr³⁺). nsf.govrsc.org
The Cs₂MCe₃F₁₆ compounds crystallize in the hexagonal P6₃/mmc space group and feature a complex three-dimensional structure built from edge-sharing cerium trimers. nsf.gov In contrast, the Na₃MCe₆F₃₀ compounds adopt the trigonal P3̅c1 space group and are constructed from edge- and vertex-sharing cerium polyhedra, forming a Ce₆F₃₀⁶⁻ framework. nsf.govrsc.org An interesting finding is that the smaller ionic radius of Ce⁴⁺ compared to U⁴⁺ and Th⁴⁺ results in a more compact Na₃MCe₆F₃₀ framework that can only accommodate smaller trivalent cations like Al³⁺, Ga³⁺, Fe³⁺, and Cr³⁺. nsf.gov
Table 1: Crystallographic Data for Quaternary Cerium(IV) Fluorides
| Compound | Crystal System | Space Group |
| Cs₂MCe₃F₁₆ (M = Ni, Co, Mn, Zn) | Hexagonal | P6₃/mmc |
| Na₃MCe₆F₃₀ (M = Al, Ga, Fe, Cr) | Trigonal | P3̅c1 |
This table summarizes the crystal systems and space groups for the two families of quaternary cerium(IV) fluorides.
Characterization of Fluoride-Arsenate Framework Structures
Hydrothermal synthesis using CeF4 as a fluoride source has also led to the creation of five new cerium(IV) fluoride-arsenate framework structures. rsc.orgsoton.ac.ukbath.ac.uk These compounds exhibit a variety of complex architectures:
Cs[Ce₂F₈[F·H₂O]] (I) : This compound consists of layers of linked Ce(F,O)n polyhedra that are cross-linked by hydrogen bonding, creating large channels occupied by cesium ions. rsc.org
[(NH₄)₅(H₂O)₂][Ce₄(AsO₄)₆(H₂O)F₃] (II) : This material possesses an open framework structure with large channels filled with ammonium cations and water molecules. rsc.org
Ce[AsO₄]F (III) and Ce[AsO₄]F[H₂O] (IV) : These structures are characterized by two types of bridging bonds between the cerium polyhedra: Ce–O–Ce and Ce–F–Ce. rsc.org
(NH₄)[CeF₂(AsO₄)] (V) : This compound is isostructural with the previously reported fluoride-phosphate (NH₄)[CeIVF₂(PO₄)]. rsc.org
These fluoride-arsenate frameworks demonstrate the versatility of Ce(IV) in forming diverse and open-framework structures, which could have potential applications in areas such as ion exchange and catalysis. rsc.org
Electronic Structure and Chemical Bonding in Cerium Iv Fluoride Systems
Theoretical Elucidation of Cerium 4f-Electronic Configuration
The electronic configuration of the cerium atom is [Xe] 4f¹5d¹6s². In its +4 oxidation state, cerium nominally possesses a 4f⁰ configuration. However, the reality of the electronic structure is far more nuanced, with significant contributions from ligand-to-metal charge transfer, resulting in a ground state that is a mixture of Ce⁴⁺(4f⁰) and Ce³⁺(4f¹)L⁻¹ configurations, where L denotes a ligand.
Influence of Spin-Orbit Coupling Effects on Electronic States
Spin-orbit coupling (SOC), the interaction between an electron's spin and its orbital angular momentum, is a significant factor in heavy elements like cerium. acs.orgnih.gov This interaction lifts the degeneracy of electronic states, leading to a splitting of energy levels. In the case of Ce³⁺-like configurations that contribute to the ground state of CeF₄ systems, the single 4f electron gives rise to a ²F term, which is split by SOC into a ground state ²F₅/₂ and an excited state ²F₇/₂ multiplet. aps.org
Theoretical calculations, such as those employing the complete active space self-consistent field (CASSCF) method with subsequent state interaction (RASSI) to account for SOC, are crucial for accurately describing these electronic states. researchgate.net For instance, in cerium-doped fluoride (B91410) crystals, which serve as excellent models for understanding the local environment in CeF₄, the calculated 4f energy levels show good agreement with experimental optical absorption spectra only when SOC is included. researchgate.net The magnitude of the SOC splitting is a key parameter that influences the magnetic and spectroscopic properties of cerium compounds.
Scalar Relativistic Effects in Electronic Structure Calculations
Beyond spin-orbit coupling, scalar relativistic effects, which account for the change in an electron's mass as its velocity approaches the speed of light, are essential for accurate theoretical descriptions of cerium compounds. unileoben.ac.ataip.org These effects are particularly pronounced for the core electrons but also significantly influence the valence orbitals. Methods like the Douglas-Kroll-Hess (DKH) and the exact-two-component (X2C) Hamiltonians are commonly employed in quantum chemical calculations to incorporate these effects. researchgate.netosti.govarxiv.org
Scalar relativistic effects lead to a contraction of s and p orbitals and an expansion of d and f orbitals. This has a direct impact on the energies and spatial extent of the cerium 4f and 5d orbitals, as well as the fluorine 2p orbitals. Consequently, bond lengths, bond energies, and the degree of orbital overlap are all affected. For accurate predictions of the electronic structure and properties of CeF₄, the inclusion of scalar relativistic effects in the theoretical models is indispensable. arxiv.org
Valence Band Structure and Density of States Analysis
The valence band of cerium(IV) fluoride is primarily composed of the fluorine 2p orbitals, with significant contributions from the cerium 4f and 5d orbitals through covalent interactions. researchgate.net The analysis of the density of states (DOS), both through theoretical calculations and experimental techniques like X-ray photoelectron spectroscopy (XPS), provides a detailed picture of the electronic structure. rsc.org
Theoretical studies using density functional theory (DFT) on related systems, such as fluorine-doped ceria (CeO₂), reveal that the F 2p states lie at a lower binding energy compared to the O 2p states, effectively modifying the valence band structure. researchgate.net In CeF₄ systems, the valence band is expected to show a broad feature corresponding to the F 2p orbitals, with the degree of mixing with Ce 4f and 5d states being a direct measure of the covalency of the Ce-F bond. The top of the valence band and the bottom of the conduction band, which is primarily composed of empty Ce 5d and 4f states, define the band gap of the material.
| Orbital Contribution | Energy Region | Significance |
| F 2p | Main Valence Band | Primary source of bonding electrons |
| Ce 4f | Upper Valence Band / Band Gap | Key to covalency and magnetic properties |
| Ce 5d | Conduction Band / Upper Valence Band | Involved in bonding and electronic transitions |
Computational Studies of Bonding Interactions
The nature of the chemical bond between cerium and fluorine in CeF₄ has been a subject of intense research, with computational studies playing a pivotal role in quantifying its covalent character.
Quantification of Covalency in Cerium-Fluorine Bonds
While the Ce-F bond is predominantly ionic, there is a non-negligible covalent component arising from the mixing of cerium and fluorine orbitals. bohrium.com Computational studies, often in conjunction with X-ray absorption spectroscopy (XAS), have been employed to quantify this covalency. osti.gov One key finding is that the covalency in the Ce-F bond is paradoxically lower than in the Ce-Cl bond, despite a larger orbital overlap in the fluoride. osti.gov
This counterintuitive result is attributed to the large energy difference between the cerium 4f and fluorine 2p orbitals. osti.gov Although the spatial overlap is greater, the poor energy matching hinders effective orbital mixing and thus reduces the covalent character of the bond. These studies highlight that a simple consideration of orbital overlap is insufficient to predict covalent character in f-element systems; the relative energies of the interacting orbitals must also be taken into account.
Calculations on the [CeF₆]²⁻ anion, a close analogue to the local environment in solid CeF₄, show that the charge on the cerium center is significantly lower than the formal +4 oxidation state, indicating substantial ligand-to-metal electron donation. osti.gov This donation populates both the 4f and 5d orbitals of cerium.
| System | Calculated Ce Charge (q(Ce)) | Calculated 4f population (n_f) | Calculated 5d population (n_d) | Reference |
| [CeF₆]²⁻ | +2.32 | 0.66 | 0.93 | osti.gov |
| [CeCl₆]²⁻ | +1.50 | 0.85 | 1.48 | osti.gov |
Molecular Orbital Theory and Orbital Participation Analysis (e.g., in Ce=N=Ce fragments)
Molecular orbital (MO) theory provides a powerful framework for understanding the bonding in molecules and complex fragments. While a simple diatomic molecule like N₂ has a well-understood MO diagram, the bonding in more complex, metal-containing fragments requires sophisticated computational analysis.
A notable example of complex cerium bonding is found in the recently synthesized bridging cerium(IV)-nitride complex containing a linear Ce=N=Ce fragment. arxiv.org This compound represents a rare example of a lanthanide-ligand multiple bond. Computational analyses of this fragment have revealed significant involvement of the cerium 4f orbitals in the bonding. arxiv.org
The Ce=N=Ce interactions are characterized by two 2-center-2-electron (2c-2e) σ-donation bonds from the nitrogen to the cerium atoms, and two 3-center-2-electron (3c-2e) π-donation interactions. arxiv.org The Wiberg bond order for each Ce=N interaction is greater than one, confirming double bond character. arxiv.org
Crucially, the cerium 4f orbitals participate significantly in both the σ and π bonding. The Ce-N σ-bonds have approximately 16% cerium character, with this contribution being composed of about 57% 5d and 40% 4f orbitals. arxiv.org The three-center π-bonds each have about 11% cerium character, with a nearly equal contribution from the 5d (53%) and 4f (47%) orbitals. arxiv.org This strong involvement of the 4f shell in a multiple bonding scenario underscores the complex and often non-intuitive nature of f-element chemistry.
| Bond Type | Cerium Weight (%) | 5d Contribution (%) | 4f Contribution (%) | Reference |
| Ce-N σ-bond | 16 | 57 | 40 | arxiv.org |
| Ce-N π-bond | 11 | 53 | 47 | arxiv.org |
Charge Distribution and Ionic Character Assessments
The nature of the chemical bond between cerium and fluorine in tetravalent cerium fluoride systems is predominantly ionic. Spectroscopic analysis and density functional theory (DFT) calculations performed on CeF[N(SiMe3)2]3 confirm the tetravalent oxidation state of cerium and characterize the terminal Ce-F bond as ionic. This high degree of ionicity is a defining feature of cerium(IV) fluoride compounds.
Comparative studies between hexahalide complexes of cerium(IV), specifically CeF62– and CeCl62–, further illuminate the electronic structure and bonding characteristics. These investigations, utilizing X-ray spectroscopy and theoretical methods, reveal that the covalent mixing between the cerium 4f and fluorine 2p orbitals is approximately 25% less than the mixing observed between cerium 4f and chlorine 3p orbitals. This positions CeF62– among the most ionic cerium(IV) compounds identified to date.
Despite the lower covalency, ligand field analysis indicates a greater degree of 4f orbital overlap with the fluorine 2p orbitals compared to the chlorine 3p orbitals. This seemingly counterintuitive relationship highlights the complexity of bonding in these systems. The charge distribution can be quantified through theoretical calculations, which estimate the number of 4f electrons (nf) on the cerium center. While DFT methods tend to overestimate this value due to delocalization error, the trend of increased ligand-to-metal charge donation for the chloride complex relative to the fluoride complex is consistently reproduced.
Table 1: Calculated Bonding Metrics for Cerium(IV) Hexahalide Complexes
| Complex | Number of 4f Electrons (nf) (CASSCF) | Number of 4f Electrons (nf) (DFT/B3LYP) | Mayer Bond Order (MBO) (DFT/B3LYP) |
|---|---|---|---|
| CeF62– | - | 0.81 | 0.53 |
| CeCl62– | - | 1.02 | 0.75 |
Crystal Field Theory Applications in Cerium(IV) Fluoride Hosts
Crystal Field Splitting Analysis for Cerium(III) and Cerium(IV) Ions in Fluoride Lattices
The application of crystal field theory is crucial for understanding the optical and electronic properties of cerium ions embedded in fluoride host lattices. The effects are most pronounced for the cerium(III) ion (Ce3+), which has a [Xe]4f1 electronic configuration.
For Ce3+, the single 4f electron is well-shielded from the crystal field by the outer 5s and 5p closed shells. Consequently, the crystal field acts as a weak perturbation, leading to a relatively small Stark splitting of the 2FJ manifolds. However, the excited 5d1 configuration is not shielded and interacts strongly with the crystal field of the surrounding fluoride ligands. This interaction lifts the five-fold degeneracy of the 5d orbitals, resulting in a significant crystal field splitting that is typically on the order of 10,000 cm-1. The magnitude of this splitting (εcfs) and the resulting energy of the 4f→5d transitions are highly sensitive to the local environment of the Ce3+ ion. Key factors influencing the splitting include the coordination number, the symmetry of the cerium site, and the bond distances between the Ce3+ ion and the coordinating fluoride ions. In general, the 5d level is observed to be less split in fluoride hosts compared to oxide hosts.
In the case of the cerium(IV) ion (Ce4+), the electronic configuration is [Xe]4f0. With no 4f electrons, conventional crystal field splitting of f-orbitals is not applicable. The electronic properties are instead dominated by ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand orbital to an empty 4f orbital of the cerium ion. The crystal field environment influences the energy of both the ligand orbitals and the cerium 4f and 5d orbitals, thereby affecting the energy and intensity of these charge transfer bands.
Table 2: Factors Influencing 5d Crystal Field Splitting for Ce3+ in Fluoride Hosts
| Factor | Description | Source |
|---|---|---|
| Coordination Polyhedron | The size and shape of the coordinating anion polyhedron are primary determinants of the splitting. | |
| Site Symmetry | The symmetry of the crystal lattice site occupied by the Ce3+ ion dictates the number and degeneracy of the split 5d levels. | |
| Bond Distance | The distance between the Ce3+ ion and the fluoride ligands directly impacts the strength of the crystal field interaction. | |
| Host Lattice Type | Fluoride hosts generally produce a smaller 5d splitting compared to oxide hosts. |
Energy Level Calculations and J-Mixing in Excited States
Detailed energy level calculations are essential for interpreting the complex absorption and emission spectra of cerium-doped fluoride materials, particularly for Ce3+. The free-ion ground 4f1 configuration is split by spin-orbit coupling into two levels: a ground state 2F5/2 and an excited state 2F7/2, separated by approximately 2000-2253 cm-1. The first excited configuration, 5d1, is also split by spin-orbit interaction into 2D3/2 and 2D5/2 levels.
When the Ce3+ ion is incorporated into a fluoride host crystal, the crystal field further splits these levels. The interaction can be strong enough to cause significant mixing between states with different total angular momentum (J), a phenomenon known as J-mixing. This effect complicates the energy level structure, as the states can no longer be described by pure J quantum numbers.
For the excited 5d1 configuration, the crystal field interaction is dominant, splitting the configuration into several components (up to five, depending on the site symmetry). The spin-orbit interaction then acts as a smaller perturbation on these crystal-field-split levels. Theoretical calculations, often employing a combined approach of first-principles methods and parametric model Hamiltonians, are used to determine the energy spectra for both the ground and excited state
Theoretical and Computational Research on Cerium Iv Fluoride
Quantum Chemical Approaches
Quantum chemical methods are fundamental to understanding the electronic and structural properties of molecules at the atomic level. researchgate.netrsc.orgfrontiersin.orgmdpi.commpg.de For a complex f-block element compound like cerium(IV) fluoride (B91410), these approaches are indispensable.
Ab Initio Methods (e.g., CASSCF/CASPT2 for electronic properties)
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying complex electronic structures. aps.org For systems with heavy elements like cerium, which often exhibit significant electron correlation and relativistic effects, multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are particularly powerful. researchgate.netarxiv.orgaps.org
These methods are well-suited for describing the ground and excited electronic states, which is crucial for understanding the optical properties of cerium compounds. researchgate.net For instance, in studies of cerium-doped crystals, CASSCF/CASPT2 calculations have been successfully used to model the 4f-5d transitions that are responsible for their scintillator and laser applications. aps.orgresearchgate.net The embedded cluster approach, where a quantum mechanical cluster is embedded in a representation of the surrounding crystal lattice, is often employed to accurately model the local environment of the cerium ion. researchgate.netarxiv.orgaps.org This approach has been shown to be critical for obtaining results that agree well with experimental absorption spectra. researchgate.net
Key Findings from Ab Initio Studies:
| Method | Application | Key Insight |
| CASSCF/CASPT2 | Electronic properties of Ce³⁺ in fluoride crystals | Provides accurate descriptions of ground and excited states, including 4f, 5d, and 6s orbitals, leading to good agreement with experimental optical absorption spectra. researchgate.net |
| Embedded Cluster Approach | Structural and electronic properties of defects | Allows for the detailed study of local configurations and their impact on electronic structure, revealing small symmetry-breaking displacements. researchgate.net |
| MS-CASPT2 | Investigation of f-d and f-s excitations | Demonstrates the importance of accurate embedding potentials to avoid artificial electron leakage and obtain reliable structural and spectroscopic predictions. aps.org |
This table is based on data from references researchgate.net and aps.org.
Density Functional Theory (DFT) for Structural, Electronic, and Bonding Predictions
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. nih.gov It is widely used to predict the structural, electronic, and bonding properties of a vast range of molecules, including those containing f-block elements. researchgate.netfigshare.comresearchgate.net
In the context of cerium(IV) fluoride and related complexes, DFT calculations have been instrumental in:
Characterizing Bonding: DFT has been used to characterize the Ce-F bond, often revealing its ionic nature. researchgate.netfigshare.com This is supported by analyses that show the nucleophilicity of the fluoride ligand. researchgate.netfigshare.com
Predicting Structures: DFT optimizations provide valuable insights into the geometry of CeF4 and its complexes. tci-thaijo.org For example, in computational studies of cerium complexes, a {Ce(IV)F4} fragment has been used as a model to investigate the binding with other ligands. tci-thaijo.org
Understanding Redox Properties: DFT calculations are employed to compute the redox potentials of cerium complexes, which is crucial for understanding the stability of the Ce(IV) oxidation state. researchgate.net
Analyzing Covalency: Combined with experimental techniques like NMR, DFT helps to investigate the degree of covalency in cerium-ligand bonds. nsf.gov
Representative DFT Findings:
| Property Investigated | Key Result |
| Ce-F Bond Character | Characterized as predominantly ionic. researchgate.netfigshare.com |
| Structural Prediction | Used to model the geometry of Ce(IV) complexes, sometimes employing a {Ce(IV)F4} core. tci-thaijo.org |
| Redox Potential Prediction | Correlates computed free energy changes (ΔG°) or LUMO energies with experimental redox potentials. researchgate.net |
| Bonding Analysis | Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to probe the nature of metal-ligand interactions. nih.gov |
This table is based on data from references researchgate.net, figshare.com, tci-thaijo.org, researchgate.net, and nih.gov.
Relativistic DFT for Heavy Element Systems
For heavy elements like cerium, relativistic effects significantly influence electronic structure and properties. kg.ac.rsrsc.org Electrons in inner orbitals move at speeds comparable to the speed of light, leading to relativistic mass increase and spin-orbit coupling. Relativistic DFT methods, such as those employing the Zeroth-Order Regular Approximation (ZORA), are essential for accurate predictions. kg.ac.rsbohrium.com
The inclusion of scalar relativistic corrections has been shown to improve the accuracy of predicted geometries for heavy-element complexes. kg.ac.rs Spin-orbit coupling, another relativistic effect, is particularly important for understanding the fine structure of electronic spectra and magnetic properties. researchgate.net Relativistic DFT calculations have been successfully applied to study Ce-F interactions in complex organometallic cerium(IV) fluoride species, providing insights that are challenging to obtain experimentally due to the instability of these compounds. bohrium.com
Impact of Relativistic Effects in DFT Calculations:
| Relativistic Method | Effect on Calculation |
| Scalar Relativistic Corrections (e.g., ZORA) | Improves the accuracy of predicted molecular geometries and excitation energies, especially for heavy elements. kg.ac.rs |
| Spin-Orbit Coupling | Crucial for accurately describing the splitting of electronic energy levels and magnetic properties. researchgate.net |
| Four-Component Dirac Equation | Provides a highly accurate, albeit computationally expensive, treatment of relativistic effects. rsc.org |
This table is based on data from references bohrium.com, researchgate.net, kg.ac.rs, and rsc.org.
Molecular Dynamics and Simulation Techniques
Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecular systems, offering insights into dynamic processes, temperature effects, and large-scale structural changes. nih.govmdpi.comnih.gov
Force-Field Molecular Dynamics for Temperature and Size Effects on Nanoclusters
Force-field based MD simulations are particularly useful for studying large systems like nanoclusters over extended timescales. scm.com In these simulations, the interactions between atoms are described by a classical potential energy function, or force field.
While specific force-field MD studies on CeF4 nanoclusters are not extensively documented in the provided search results, the methodology has been applied to related materials like ceria (CeO2) and other fluoride nanoparticles. acs.orgunimore.itmdpi.com For instance, reactive force fields (ReaxFF) have been developed for ceria to study diffusion and reactive properties, which involve the interconversion between Ce³⁺ and Ce⁴⁺. Such simulations can elucidate the effects of temperature and nanoparticle size on structural stability and surface reactivity. acs.orgunimore.it For example, MD simulations have been used to investigate the interaction of proteins with cerium fluoride nanoparticle surfaces. acs.org
Simulation of Phase Transitions and Structural Changes
Simulating phase transitions and significant structural changes often requires advanced simulation techniques that can overcome large energy barriers. nih.gov Methods like metadynamics, combined with accurate potential energy surfaces from machine learning or DFT, can be used to explore reconstructive phase transitions. aps.org
Although direct simulations of phase transitions in bulk CeF4 are not detailed in the search results, the theoretical framework for such studies is well-established. escholarship.orgresearchgate.netarxiv.org These simulations could, in principle, map out the transformation pathways between different crystalline phases of cerium fluoride, providing atomistic details of the structural rearrangements. Such computational approaches have been successfully applied to other materials to understand pressure-induced phase transitions. aps.org
Prediction and Interpretation of Spectroscopic Phenomena
Theoretical studies have been conducted to predict and understand the Nuclear Magnetic Resonance (NMR) chemical shifts in cerium(IV) fluoride (CeF₄). By employing computational models, researchers can correlate the crystallographic fluorine sites with their corresponding ¹⁹F isotropic chemical shifts.
One such study successfully utilized a superposition model to calculate the ¹⁹F isotropic chemical shifts for the seven distinct crystallographic fluorine sites within CeF₄. The model demonstrated a satisfactory level of accuracy, with a root-mean-square (rms) deviation of 3.5 ppm between the calculated and experimentally measured values. researchgate.net This computational approach allows for the attribution of specific NMR resonances to individual fluorine environments within the crystal structure. researchgate.net
Further research into cerium(IV)-aryl complexes has highlighted the significant impact of spin-orbit coupling (SOC) effects on the ¹³C NMR chemical shifts of carbon atoms bonded to cerium. researchgate.netosti.gov Computational analyses, including relativistic density functional calculations, have been crucial in verifying that the observed large deshielding of the ipso-carbon resonance is a result of these SOC effects, which are amplified by the covalency of the Ce(IV)-C bond. osti.govnsf.gov These findings underscore the importance of including relativistic effects in computational models to accurately predict NMR parameters in compounds containing heavy elements like cerium. nsf.gov
Table 1: Comparison of Calculated and Measured ¹⁹F Isotropic Chemical Shifts for β-ZrF₄ and CeF₄
| Compound | RMS Deviation (ppm) |
| β-ZrF₄ | 1.5 |
| CeF₄ | 3.5 |
This table is based on data from a study that used a superposition model for the calculation of ¹⁹F isotropic chemical shifts. researchgate.net
Computational modeling plays a pivotal role in elucidating the optical properties of cerium-containing materials, including those related to CeF₄. The luminescence in these materials is primarily driven by 5d-4f electronic transitions within the Ce³⁺ ions. mdpi.com Excitation of these ions promotes an electron from the 4f to the 5d energy level, and the subsequent relaxation back to the 4f state results in the emission of photons. mdpi.com
For instance, in CeF₃ crystals, this mechanism is responsible for two main luminescence bands. mdpi.com Theoretical models have been developed to understand the complex interplay of factors influencing these spectra. In photothermorefractive glasses containing cerium, dispersion analysis based on an analytical convolution model for the complex dielectric function has been used to deconstruct the UV absorption spectra. researchgate.net This analysis revealed that the broad absorption range typically attributed to the Ce(IV) charge transfer band (200–270 nm) is actually an envelope composed of at least three distinct spectral components. researchgate.net
Similarly, studies on Ce-doped fluoride crystals like LiCaAlF₆ and LiSrAlF₆ have employed X-ray Absorption Spectroscopy (XAS) analyses to correlate the local structure around the cerium ion with the observed optical properties. soken.ac.jp These computational and experimental techniques have confirmed that the 4f→5d and 5d→4f transitions are highly sensitive to the symmetry and nature of the first anion coordination polyhedron surrounding the Ce³⁺ ion. soken.ac.jp For example, the anisotropy in optical properties and excited-state absorption (ESA) in these crystals is attributed to the covalent interaction between the Ce³⁺ ion and its neighboring F⁻ and Al³⁺ ions, which can be computationally modeled. soken.ac.jp
Research on cerium(III)-fluoro complexes in solution has further demonstrated the power of combining spectrophotometry and spectrofluorometry with sophisticated evaluation methods to determine the individual photophysical parameters of [CeIIIFₓ(H₂O)₉₋ₓ]³⁻ˣ species. mdpi.com These studies help to explain the multi-component emission decays observed in CeF₃-containing scintillators, attributing them to the varied coordination environments of the Ce³⁺ ion. mdpi.com
Nonadiabatic coupling (NAC) calculations are essential for understanding the pathways of electron relaxation in excited states of cerium compounds. These calculations provide insights into the transition probabilities between electronic states that are facilitated by nuclear motion. acs.org
In the context of Ce³⁺-doped fluoride borates, NAC calculations have been employed to investigate the nonadiabatic excited-state electronic dynamics and elucidate electron-relaxation pathways. acs.org The rates of electron and hole relaxation are determined using theoretical frameworks such as Redfield's theory of the reduced density matrix. acs.org By combining these calculations with molecular dynamics (MD) sampling, it is possible to simulate and interpret the photoluminescence (PL) spectra. acs.org
The development of computational tools and interfaces, such as the OpenMolcas-COLUMBUS interface, has advanced the capability to compute full nonadiabatic coupling vectors and spin-orbit interactions at a high level of theory (MRCI). nih.gov These theoretical advancements are crucial for accurately describing the complex dynamics in electron-nucleus coupled systems, particularly where nonadiabatic interactions are significant. aps.org Path-integral formalisms have also been developed to provide a theoretical foundation for understanding dynamics in mixed quantum-classical systems, offering deeper insights into the path branching caused by nonadiabatic coupling. aps.org
Defect Chemistry and Point Defect Studies
While direct studies on oxygen vacancies in cerium(IV) fluoride are specific, a wealth of transferable knowledge comes from the extensive theoretical research on ceria (CeO₂), which shares the +4 oxidation state of cerium and has a related fluorite structure. The concepts and computational methodologies used to study defect chemistry in ceria provide a strong foundation for understanding similar phenomena in CeF₄.
In ceria, oxygen vacancies are a dominant defect species, and their formation is crucial for applications such as in solid oxide fuel cells and catalysis. nih.govresearchgate.net The formation of a neutral oxygen vacancy involves the removal of an oxygen ion, leaving behind two excess electrons that can localize on two neighboring cerium cations, reducing them from Ce⁴⁺ to Ce³⁺. nih.gov
Computational studies, primarily using density functional theory (DFT), have been instrumental in quantifying the energetics of this process. Standard DFT calculations, however, struggle with the localized 4f states of Ce³⁺. nih.gov To overcome this, the DFT+U method is commonly employed, which adds a Hubbard U correction to better describe the on-site Coulomb repulsion of the localized f-electrons. nih.govresearchgate.net
The calculated oxygen vacancy formation energy is sensitive to the computational method and the environment. For bulk ceria under oxygen-rich conditions, experimental estimates place the charge-neutral oxygen vacancy formation energy at approximately 4.2 ± 0.3 eV. nih.gov DFT+U calculations, depending on the U value, often underestimate this energy, yielding values in the range of 2.84 to 3.27 eV. nih.gov Hybrid functionals, which include a portion of exact Fock exchange, provide results in closer agreement with experiments, although they are more computationally demanding. nih.gov
The formation energy of oxygen vacancies is significantly lower on ceria surfaces compared to the bulk, with values ranging from 1 to 3 eV depending on the specific surface facet. nih.gov For example, DFT calculations have shown oxygen vacancy formation energies of 2.60 eV, 1.99 eV, and 2.27 eV for the (111), (110), and (100) surfaces, respectively, compared to +3.39 eV in the bulk. researchgate.net
The interaction of oxygen vacancies with dopant ions is also a key area of study. In doped ceria, oxygen vacancies form associates with trivalent dopants (RE³⁺), and the association energy is strongly dependent on the ionic radius of the dopant. rsc.org These interactions are critical as they influence the migration of oxygen vacancies and, consequently, the ionic conductivity of the material. rsc.org
Table 2: Theoretical Oxygen Vacancy Formation Energies in Ceria
| System | Computational Method | Formation Energy (eV) |
| Bulk Ceria (O-rich) | Experiment | 4.2 ± 0.3 |
| Bulk Ceria | DFT+U | 2.84 - 3.27 |
| Bulk Ceria | DFT+U (with U on O 2p) | 2.22 |
| Ceria (111) surface | DFT | 2.60 |
| Ceria (110) surface | DFT | 1.99 |
| Ceria (100) surface | DFT | 2.27 |
This table presents a compilation of experimental and theoretical values for oxygen vacancy formation energy in ceria, demonstrating the influence of the method and environment. nih.govresearchgate.net
Materials Science Applications and Functionalization Research of Cerium Iv Fluoride
Role in Energy Storage Materials Research
The development of advanced energy storage systems, particularly lithium-ion batteries, relies on the discovery of novel materials that can enhance performance, stability, and efficiency. CeF₄ has emerged as a candidate for surface modification of cathode materials. chemimpex.comresearchgate.net
Surface coating is a widely adopted strategy to improve the electrochemical performance of cathode materials in lithium-ion batteries. psu.edursc.org The coating acts as a protective barrier, preventing direct contact between the electrode material and the electrolyte, which can lead to degradation, especially at high voltages. researchgate.netresearchgate.net
Research has demonstrated the successful application of a uniform CeF₄ coating on the surface of LiNi₀.₅Mn₁.₅O₄ (LNMO) spinel cathode materials. researchgate.netresearchgate.net This high-voltage cathode material is promising but often suffers from electrolyte corrosion. researchgate.net The CeF₄ layer is applied via a simple calcining synthesis process. researchgate.net Structural analysis using X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) confirmed that the CeF₄ coating does not alter the fundamental crystal structure of the LNMO material. researchgate.net The coating serves to protect the active material from corrosion by hydrofluoric acid (HF) present in the electrolyte, thereby enhancing the structural stability of the cathode. researchgate.netresearchgate.net This protective role leads to significantly improved cycling performance. For instance, a CeF₄-coated LNMO cathode retained 97.6% of its initial capacity after 100 charge-discharge cycles, compared to 94.0% for the uncoated (pristine) material. researchgate.net
Table 1: Electrochemical Performance of Pristine vs. CeF₄-Coated LNMO Cathodes
| Sample | Initial Discharge Capacity (1C) | Discharge Capacity after 100 Cycles (1C) | Capacity Retention |
|---|---|---|---|
| Pristine LNMO | ~103.2 mAh/g | 97 mAh/g | 94.0% |
Data sourced from a 2022 study on CeF₄-coated spinel LiNi₀.₅Mn₁.₅O₄ cathodes. researchgate.net
Beyond providing a protective layer, CeF₄ coatings have been found to facilitate the movement of lithium ions (Li⁺). Electrochemical studies revealed that the CeF₄ layer is beneficial for Li⁺ diffusion, which in turn decreases the polarization resistance of the electrode. researchgate.net A lower resistance allows for faster charging and discharging with better efficiency.
This enhancement in ion diffusion contributes to a higher rate capability. The CeF₄-coated LNMO samples demonstrated superior charge-discharge capacity at a high rate of 5C. researchgate.net The improved diffusion is also reflected in the lithium-ion diffusion coefficient (D_Li⁺). While studies on Ce-doped LNMO (not specifically CeF₄ coated) have shown that an appropriate amount of cerium can significantly increase the D_Li⁺ value from 1.06 × 10⁻¹¹ cm²/s in pristine material to as high as 5.16 × 10⁻¹⁰ cm²/s, suggesting that the presence of cerium at the surface can fundamentally enhance ionic transport. aip.org The CeF₄ coating creates a stable interface that facilitates this crucial process for battery performance. researchgate.net
Catalytic Applications and Mechanisms
A catalyst is a substance that increases the rate of a chemical reaction without being consumed in the process. khanacademy.orgenergy.gov Cerium compounds, including CeF₄, are utilized as catalysts or catalytic promoters in various chemical reactions, leveraging cerium's ability to cycle between its +3 and +4 oxidation states. chemimpex.comsamaterials.comsrce.hr
Cerium(IV) fluoride (B91410) has been identified as an effective catalyst in several areas of chemical synthesis. chemimpex.com Its applications include improving reaction rates and yields in organic synthesis, particularly in fluorination reactions. chemimpex.com
A notable application is in the field of hydrogen storage, specifically for improving the properties of magnesium hydride (MgH₂). MgH₂ is a promising material for solid-state hydrogen storage due to its high hydrogen capacity, but it suffers from slow hydrogen absorption (hydriding) and release (dehydriding) kinetics. Research has shown that the addition of cerium fluorides, including CeF₄, can significantly enhance the hydrogen desorption properties of MgH₂. nih.gov The catalytic effect of fluoride additives on MgH₂ is a recognized strategy to improve its kinetics. nih.govresearchgate.net The presence of CeF₄ helps to lower the energy barriers associated with the breaking and forming of bonds during the hydrogen cycling process. nih.gov
The catalytic prowess of cerium compounds is intrinsically linked to the reversible redox transition between the ceric (Ce⁴⁺) and cerous (Ce³⁺) states. srce.hrwikipedia.org Cerium is the only lanthanide with significant and stable chemistry in the +4 oxidation state in addition to the more common +3 state. wikipedia.org This ability to easily donate or accept an electron makes it a powerful component in redox catalysis. srce.hr
Research on Optical and Luminescent Materials
Rare-earth fluorides are widely studied for their optical and luminescent properties, making them valuable for applications such as displays, lasers, and bioimaging. semanticscholar.orgrsc.orgnii.ac.jp These materials are often used as host matrices for doping with other luminescent ions because of their high chemical stability and low phonon energies, which enhances luminescence efficiency. rsc.org
Cerium(IV) fluoride itself is investigated for its optical characteristics. It is used in the production of specialty glasses and optical coatings. chemimpex.comsamaterials.com As a coating material for lenses and mirrors, it can provide durable and effective anti-reflective properties. chemimpex.comchemimpex.com Furthermore, CeF₄ exhibits unique up-conversion luminescence, a process where it absorbs lower-energy photons and emits higher-energy photons. This property is valuable for potential applications in optical data storage and photodynamic therapy. semanticscholar.org While much of the research on cerium fluoride luminescence focuses on CeF₃ due to the efficient 5d-4f transition of the Ce³⁺ ion, the properties of CeF₄ and its role in creating or modifying luminescent materials remain an active area of research. mdpi.com
CeF4 as a Host Matrix for Doping with Other Lanthanide and Actinide Ions (e.g., Cm4+:CeF4, Bk4+:CeF4)
Cerium(IV) fluoride (CeF4) serves as a valuable host matrix for spectroscopic studies of tetravalent actinide ions. Its crystal structure is isostructural with uranium tetrafluoride (UF4) and provides a suitable environment for accommodating other tetravalent actinides. iaea.org This allows for the investigation of the electronic and magnetic properties of these ions, which are often difficult to study in their pure tetrafluoride forms. researchgate.netdntb.gov.ua
A key application of CeF4 as a host is in the analysis of the crystal-field spectra of actinide ions. dntb.gov.ua By doping small amounts of actinide ions into the CeF4 lattice, researchers can obtain detailed information about their energy levels. researchgate.net For instance, low-temperature, site-selective laser-induced emission and excitation spectra have been successfully obtained for Curium(IV) and Berkelium(IV) doped into CeF4 (Cm4+:CeF4 and Bk4+:CeF4). researchgate.netdntb.gov.ua
These experimental spectra, in conjunction with model energy level calculations, have provided significant insights. researchgate.netdntb.gov.ua The analysis of Cm4+:CeF4 and Bk4+:CeF4 has shown that the combination of crystal-field interaction and spin-orbital coupling leads to considerable J mixing in the excited states. However, the ground state wave functions of these tetravalent actinide ions remain relatively pure in J character. dntb.gov.ua This detailed understanding of the electronic structure is crucial for advancing the fundamental chemistry of these heavy elements. researchgate.net
| Dopant Ion | Host Matrix | Spectroscopic Technique | Key Findings |
| Curium(IV) (Cm4+) | Cerium(IV) Fluoride (CeF4) | Laser-Induced Emission and Excitation Spectra | Revealed significant J mixing in excited states. |
| Berkelium(IV) (Bk4+) | Cerium(IV) Fluoride (CeF4) | Laser-Induced Emission and Excitation Spectra | Ground state wave functions are relatively pure in J character. |
Design and Development of CeF4-containing Scintillators and Phosphors
Cerium-containing fluoride compounds, in general, are recognized as effective scintillators and phosphors. mdpi.com Scintillators are materials that emit photons upon absorbing ionizing radiation, a property highly valuable in various detection applications, including medical imaging. mdpi.commdpi.com The efficiency of these materials often stems from the electronic transitions within the cerium ions. mdpi.com
While much of the research in this area focuses on cerium(III) fluoride (CeF3) due to the intense d → f transitions of the Ce3+ ion, the broader family of cerium fluorides, including CeF4, is of interest in the development of new phosphor materials. mdpi.com The design of novel scintillators often involves doping a host lattice with activator ions to achieve desired luminescence properties. brunel.ac.ukresearchgate.net Research in this field is driven by the need for more efficient and cost-effective materials for applications such as neutron detection and medical imaging. brunel.ac.uk
The development of new phosphor materials is an active area of research, with a focus on optimizing existing scintillators and exploring new compositions. brunel.ac.uk This includes the preparation of materials in various forms, such as nanoparticles and thin films, to enhance their performance characteristics. mdpi.combrunel.ac.uk
Incorporation into Optical Coatings and Materials for Enhanced UV Resistance
Cerium fluoride is a candidate material for optical coatings, particularly in the ultraviolet (UV) spectrum. Materials for UV optical coatings require specific properties, including a high laser-damage threshold, appropriate refractive index, low absorption, and environmental stability. osti.gov The position of the UV absorption edge is a critical parameter that is closely related to the material's refractive index, absorption, and ultimately its laser-damage threshold. osti.gov
Research into materials for UV coatings has involved measuring the laser-damage thresholds of single-layer and multi-layer coatings. osti.gov While specific data on CeF4's performance in this exact context is limited in the provided search results, the general properties of fluoride compounds make them of interest. The development of UV-curable coatings with high temperature resistance is also an area of active research, aiming to create durable materials for harsh environments. covestro.com The modification of optical fiber surfaces with nanoparticle coatings to enhance properties like UV-C side emission for disinfection applications further highlights the innovative use of materials in this field. nih.gov
Chemical Storage Systems
Fundamental Studies on Elemental Fluorine Storage via the CeF4/CeF3 Redox Cycle
The reversible transformation between cerium(III) fluoride (CeF3) and cerium(IV) fluoride (CeF4) presents a promising avenue for the chemical storage of elemental fluorine (F2). acs.org This method, based on chemisorption, offers a potential solution to the significant hazards associated with handling and transporting F2 gas, which is highly toxic and corrosive. acs.org The CeF4/CeF3 redox cycle allows for fluorine to be stored in a solid form and released on demand.
Fundamental studies have explored the impact of precursor materials (such as CeF3 or cerium(IV) oxide, CeO2) and their nanostructuring on the fluorination and defluorination processes. acs.org Research has shown that using nanostructured materials, like macroporous structures, can limit crystalline growth during fluorination. acs.org This is a crucial factor in maintaining the material's performance over multiple cycles.
Analysis of Redox Process Reversibility and Gas Release Kinetics in Storage Materials
The reversibility of the CeF4/CeF3 redox process and the kinetics of gas release are critical parameters for a viable fluorine storage system. acs.org Investigations have revealed that the nature of the released gas can vary depending on the experimental conditions. For instance, when CeO2 is fluorinated to CeF4 and then subjected to vacuum defluorination without air exposure, the decomposition to CeF3 is incomplete, leading to a partial release of F2. acs.org
Interestingly, exposing the fluorinated material to air leads to the partial formation of a hydrate (B1144303), CeF4·0.33H2O. acs.org This hydrated species appears to promote the defluorination process, resulting in an enhanced yield and faster release kinetics. The released gases in this case are a mixture of hydrogen fluoride (HF) and F2. This air exposure has been shown to significantly improve the cyclability of the storage material, increasing it from a single cycle to at least eight cycles. acs.org
| Precursor Material | Fluorination Product | Defluorination Condition | Released Gas(es) | Cyclability |
| CeO2-OPIF | CeF4 | Vacuum, no air exposure | F2 (partial release) | 1 cycle |
| CeO2-OPIF | CeF4·0.33H2O (after air exposure) | Thermal decomposition | HF and F2 | At least 8 cycles |
Functionalization of Cerium(IV) Fluoride Nanostructures
While the provided search results primarily focus on cerium(III) fluoride (CeF3) nanoparticles and their functionalization for biomedical applications, the synthesis of cerium(IV) fluoride nanoscale polycrystals has been achieved. mdpi.comnih.govacs.org CeF4 nanoparticles can be synthesized from the reaction of cerium(IV) oxide (CeO2) and ammonium (B1175870) hydrogen difluoride (NH4HF2) at specific temperatures. acs.org
The functionalization of nanoparticles is a key strategy to enhance their properties and tailor them for specific applications. acs.org For CeF3 nanoparticles, surface functionalization has been shown to influence their structural and photoluminescence properties. nih.govacs.org Although direct examples of CeF4 nanostructure functionalization are not detailed in the search results, the principles of surface modification would likely apply. This could involve coating the nanoparticles with silica (B1680970) or other materials to improve their stability, dispersibility, or to introduce new functionalities for applications in areas such as catalysis or advanced materials. acs.org
Surface Modification and Functionalization Strategies (e.g., with organic molecules)
The surface modification of cerium(IV) fluoride (CeF4) nanomaterials is a critical area of research aimed at tailoring their properties for specific applications. While direct research on the functionalization of CeF4 with organic molecules is not as extensive as for its counterpart, cerium(III) fluoride (CeF3) or cerium oxide (CeO2), existing studies and general principles of nanoparticle surface chemistry provide a foundational understanding of potential strategies.
One of the primary methods for modifying nanoparticle surfaces is through ligand exchange reactions . nih.govresearchgate.netrsc.org This involves replacing the original surface ligands, often remnants from the synthesis process, with new functional molecules. For instance, a facile ligand-exchange approach using nitrosonium tetrafluoroborate (B81430) (NOBF4) has been shown to replace original organic ligands on various nanocrystals, rendering them dispersible in polar, hydrophilic media. nih.gov This initial step is crucial for subsequent functionalization with a wide array of organic molecules, thereby altering the surface chemistry and, consequently, the material's properties. nih.gov
The choice of organic molecules for functionalization is vast and depends on the desired application. For example, in biomedical applications, biocompatible molecules are essential. Glutathione has been successfully used to cap CdSe/CdS semiconductor nanocrystals, replacing initial ligands and rendering the nanocrystals biocompatible. rsc.org Similar strategies could be envisioned for CeF4 nanoparticles to improve their dispersibility and stability in biological environments.
Another approach to surface modification is the creation of core-shell structures. This has been demonstrated with CeF3 nanoparticles, which have been coated with silica (SiO2) to enhance their stability and solubility in aqueous solutions. acs.org The silica shell can then be further functionalized with organic groups, such as amine groups, which can then be conjugated with other organic molecules like carboxylic acids. dntb.gov.ua Although this specific example pertains to CeF3, the principle of silica coating and subsequent organic functionalization is a versatile strategy applicable to a wide range of inorganic nanoparticles, including CeF4.
Furthermore, the coating of other materials with CeF4 has been explored, highlighting its potential as a surface modification agent itself. For example, spinel LiNi0.5Mn1.5O4 (LNMO) has been coated with CeF4 to improve its electrochemical performance in lithium-ion batteries. dntb.gov.uaresearchgate.net This CeF4 coating helps to reduce the polarization resistance and improve the diffusion of lithium ions. researchgate.net This application, while not involving organic functionalization of CeF4, underscores the importance of CeF4 in surface-related applications.
The synthesis method of the nanoparticles themselves can also influence their surface properties and potential for functionalization. A dry synthesis route for producing CeF4 nanoscale polycrystals has been reported, which involves the thermal decomposition of an intermediate, (NH4)4CeF8. acs.org The resulting nanoparticles are spherical or flaky with diameters of approximately 10 ± 2 nm. acs.org The surface of these as-synthesized nanoparticles would be amenable to various functionalization strategies.
| Strategy | Description | Potential Application for CeF4 | Reference |
| Ligand Exchange | Replacement of native surface ligands with functional organic molecules. | Improved dispersibility, biocompatibility, and targeted delivery. | nih.govresearchgate.netrsc.org |
| Core-Shell Formation | Coating CeF4 nanoparticles with a shell material like silica (SiO2). | Enhanced stability, solubility, and provides a platform for further organic functionalization. | acs.orgdntb.gov.ua |
| CeF4 as a Coating | Utilizing CeF4 to coat other materials to enhance their properties. | Improved electrochemical performance of battery materials. | dntb.gov.uaresearchgate.net |
Impact of Surface Cerium(III)/Cerium(IV) Ratio on Nanomaterial Properties
The ratio of cerium(III) to cerium(IV) on the surface of cerium-based nanomaterials is a critical parameter that significantly influences their chemical and physical properties, particularly their catalytic and redox activities. While the majority of research in this area has focused on cerium oxide (CeO2) nanoparticles, the underlying principles are highly relevant to cerium(IV) fluoride nanomaterials.
In CeO2 nanoparticles, the coexistence of Ce3+ and Ce4+ oxidation states on the surface gives rise to their unique redox-catalytic properties. researchgate.netnih.gov The ability of cerium to switch between these two oxidation states is fundamental to its function in various applications. For instance, the catalase-like activity of cerium-containing nanoparticles is often attributed to the presence of Ce4+ ions, while the superoxide (B77818) dismutase (SOD)-mimetic activity is correlated with the Ce3+ content. researchgate.net
The synthesis method and subsequent treatments can be used to tune the Ce3+/Ce4+ ratio on the nanoparticle surface. For example, the pyrolysis of a cerium-based metal-organic framework (Ce-BTC) in different gas atmospheres (air vs. argon) can produce cerium oxide with varying Ce(III)/Ce(IV) ratios. nih.gov Thermolysis in an argon atmosphere leads to a higher Ce(III) content. nih.gov It has been demonstrated that a higher Ce(III)/Ce(IV) ratio in cerium oxide can lead to a higher concentration of oxygen vacancies, which in turn enhances certain catalytic activities. nih.gov
While direct studies on the impact of the Ce(III)/Ce(IV) ratio on the properties of CeF4 nanomaterials are limited, it is reasonable to infer that this ratio would play a similarly crucial role. The presence of Ce3+ defects on the surface of a CeF4 nanoparticle would create charge imbalances and structural defects that could act as active sites for catalysis or interaction with other molecules.
Research on mixed-valent cerium oxo clusters has shown that the Ce(III)/Ce(IV) ratio is critical in determining the final structure and properties of the clusters. frontiersin.org The synthesis using different starting ratios of Ce(III) and Ce(IV) resulted in the formation of distinct clusters with different compositions and structures. frontiersin.org This highlights the fundamental role of the cerium oxidation state in the formation and properties of cerium-based nanomaterials.
For CeF4 nanoparticles, controlling the surface Ce(III)/Ce(IV) ratio could be a key strategy for tailoring their properties. A higher Ce3+ concentration on the surface might enhance properties related to redox chemistry, similar to what is observed in CeO2. Conversely, a surface dominated by Ce4+ would likely exhibit different chemical reactivity. The ability to control this ratio would be essential for optimizing CeF4 nanomaterials for applications ranging from catalysis to electronics and biomedical fields.
| Property | Influence of Ce(III)/Ce(IV) Ratio (in Cerium Oxide) | Potential Implication for CeF4 | Reference |
| Catalytic Activity | Higher Ce4+ content is linked to catalase-like activity. | The ratio could be tuned to create CeF4-based nanozymes with specific enzymatic activities. | researchgate.net |
| Redox Properties | The reversible switch between Ce3+ and Ce4+ is key to redox catalysis. | Controlling the ratio could optimize CeF4 for catalytic applications requiring electron transfer. | nih.gov |
| Defect Structure | Higher Ce3+ content leads to more oxygen vacancies. | A higher Ce3+ content in CeF4 could create fluoride vacancies, influencing surface reactivity. | nih.gov |
| Nanomaterial Structure | The Ce(III)/Ce(IV) ratio influences the formation of different cerium oxo clusters. | The ratio could be a critical factor in controlling the size, shape, and structure of CeF4 nanoparticles during synthesis. | frontiersin.org |
Reactivity and Interfacial Phenomena of Cerium Iv Fluoride
Interaction with Graphene and Other Substrates in Composite Materials
The unique electronic properties of cerium(IV) fluoride (B91410) (CeF4) make it a candidate for integration into advanced composite materials. While specific research on the direct interaction between CeF4 and graphene is not extensively detailed in the provided results, the principles of its use as a coating material on other substrates offer insight into its potential behavior. For instance, CeF4 has been successfully used to coat LiNi0.5Mn1.5O4 (LNMO) spinel cathodes for lithium-ion batteries. researchgate.net This surface modification forms a uniform layer that has minimal impact on the crystal structure of the underlying material. researchgate.net The coating is beneficial for Li+ diffusion, which reduces polarization resistance and enhances electrochemical performance, including rate capacity and cycling stability. researchgate.net After 100 cycles, a CeF4-coated electrode retained 97.6% of its capacity, compared to 94.0% for the uncoated material. researchgate.net
The function of CeF4 in such composites is often tied to its strong oxidizing properties and its ability to act as a source of fluoride ions. researchgate.net In catalytic applications, CeF4 is noted for its role in fluorination reactions, which are vital for synthesizing various organic compounds. While the direct interaction with graphene is not specified, the behavior of cerium oxides on graphene has been studied, suggesting that such lanthanide compounds can be effectively integrated with carbon-based nanomaterials. researchgate.netliverpool.ac.uk
Redox Chemistry and Interconversion with Lower Fluorides
The redox chemistry between cerium(IV) and cerium(III) is a cornerstone of cerium's utility. This is particularly evident in its fluoride compounds, where the interconversion between CeF4 and cerium(III) fluoride (CeF3) is fundamental.
Mechanisms of Fluorination of Cerium(III) Fluoride to Cerium(IV) Fluoride
The synthesis of cerium(IV) fluoride from lower oxidation state precursors is a key process. The most direct method involves the fluorination of cerium(III) fluoride or cerium(IV) oxide using elemental fluorine gas at elevated temperatures, typically around 500 °C. wikipedia.org
Reaction Schemes:
2CeF₃ + F₂ → 2CeF₄ wikipedia.org
CeO₂ + 2F₂ → CeF₄ + O₂ wikipedia.org
Another significant route involves a dry synthesis method using ammonium (B1175870) bifluoride (NH₄HF₂). In this process, cerium(IV) oxide (CeO₂) reacts with NH₄HF₂ to form an intermediate, (NH₄)₄CeF₈. acs.org This intermediate is then thermally decomposed to yield CeF4 nanoscale polycrystals. acs.org The optimal conditions for this synthesis involve mixing CeO₂ and NH₄HF₂ at a molar ratio of 1:6 and reacting them at 390 K in a vacuum for 4 hours to produce the (NH₄)₄CeF₈ intermediate. acs.org Subsequent heating to 570 K for 10 hours leads to the decomposition of this intermediate into CeF4. acs.org
Decomposition and Defluorination Processes of Cerium(IV) Fluoride
Cerium(IV) fluoride is a powerful fluorinating agent, which also means it can undergo decomposition and defluorination under certain conditions. researchgate.net The thermal decomposition of the (NH₄)₄CeF₈ intermediate at a higher temperature of 1070 K for 10 hours results in the formation of cerium(III) fluoride (CeF3) instead of CeF4. acs.org
A notable decomposition pathway for CeF4 involves its reaction with water at temperatures above 60°C. researchgate.net Hydrated forms of cerium(IV) fluoride, when subjected to low-temperature hydrothermal treatment, can oxidize water to produce molecular oxygen. This process results in the reduction of Ce(IV) to Ce(III) and the formation of crystalline CeF3. researchgate.net The high acidity (pH 2-3) of the resulting solution provides additional evidence for this reaction. researchgate.net
| Decomposition Process | Reactants/Conditions | Products | Reference |
| Thermal Decomposition | (NH₄)₄CeF₈, 1070 K, 10 h | CeF₃ | acs.org |
| Hydrothermal Treatment | CeF₄·xH₂O, >60°C | CeF₃, O₂, H⁺ | researchgate.net |
Electrochemical Characterization of Cerium(IV) Systems
The electrochemical behavior of cerium is dominated by the accessible Ce(IV)/Ce(III) redox couple. The stability and potential of this couple are highly dependent on the surrounding ligand environment.
Redox Potentials and Stability of the Cerium(IV) Oxidation State in Various Ligand Environments
The standard redox potential (E°) for the Ce(IV)/Ce(III) couple varies significantly depending on the medium, but a representative value is +1.72 V. wikipedia.org Cerium is unique among the lanthanides for its substantial aqueous and coordination chemistry in the +4 oxidation state. wikipedia.org
The presence of fluoride ions has a profound effect on the redox potential. In a sulfuric acid medium, the complexation of Ce(IV) with fluoride to form species like [CeF₂]²⁺ is favorable for the oxidation of Ce(III). srce.hrresearchgate.net This complexation shifts the formal equilibrium potential to a lower value (approximately 1.14 V) compared to the Ce(IV)/Ce(III) couple in the absence of fluoride, indicating that the fluoride ligand stabilizes the +4 oxidation state. srce.hr This stabilization makes the oxidation of Ce(III) to Ce(IV) easier. srce.hrresearchgate.net
In non-aqueous systems with different ligands, the redox potential can be tuned over a wide range. For example, in a tripodal nitroxide ligand framework, the Ce(IV)/Ce(III) redox couple for the fluoride complex [Ce(TriNOx)F] was found to be more reversible with an anodic peak potential (Epa) of -1.31 V and a cathodic peak potential (Epc) of -1.40 V versus Fc/Fc+. escholarship.org The coordination of a fluoride ion shifts the potential by 0.25 V to a more negative value compared to the chloride analogue, further demonstrating the stabilizing effect of the hard fluoride ligand on the highly charged Ce(IV) ion. escholarship.org
| System/Ligand Environment | Redox Potential (vs. reference) | Observation | Reference |
| Aqueous (representative) | +1.72 V | Standard potential | wikipedia.org |
| Sulfuric Acid with Fluoride | ~1.14 V (Formal Potential) | Fluoride stabilizes Ce(IV), facilitating oxidation of Ce(III) | srce.hr |
| Tripodal Nitroxide with Fluoride | Epa = -1.31 V, Epc = -1.40 V (vs. Fc/Fc+) | Reversible couple, significant negative shift indicates strong Ce(IV) stabilization | escholarship.org |
| Bis(silylamide) with Fluoride | E₁/₂ = -0.96 V (vs. Fc/Fc+) | 1.31 V negative shift compared to ligand system without fluoride | researchgate.net |
Ligand Reorganization Effects on Electrochemical Processes
Ligand reorganization plays a critical role in the kinetics and thermodynamics of the Ce(III)/Ce(IV) redox chemistry. escholarship.orgosti.gov The energy barrier associated with the structural changes required when a cerium complex is oxidized or reduced can significantly impact the reaction rate. osti.gov
For the Ce(IV)/Ce(III) couple, the change in oxidation state necessitates a rearrangement of the ligands in the coordination sphere to accommodate the different size and charge of the cerium ion. Systems with ligands that can readily reorganize to stabilize both the +3 and +4 oxidation states tend to exhibit more predictable and controlled redox behavior. rsc.org For example, using a bulky and strongly donating tethered tripodal nitroxide ligand allows for controlled redox chemistry by minimizing the ligand reorganization effects, which in turn confers greater stability to the Ce(IV) oxidation state. escholarship.orgosti.gov
Electrochemical measurements can provide insight into the extent of this reorganization. A smaller peak separation (ΔE) in a cyclic voltammogram is suggestive of a relatively small ligand reorganization upon electron transfer. researchgate.net For instance, a cerium complex with a TriNOx³⁻ framework showed a ΔE of 0.16 V, which is significantly smaller than the approximately 0.5 V observed for a Ce[N(SiMe₃)₂]₃ system, indicating less structural rearrangement is needed for the former during the redox process. researchgate.net This facilitated oxidation is a direct reflection of how the accessibility of the cerium cation, controlled by ligand reorganization, dictates the rate of chemical oxidation. osti.gov
Hydration and Amine Reactivity of Cerium(IV) Fluoride
Cerium(IV) fluoride (CeF₄) exhibits distinct reactivity with water and amine-containing compounds, leading to the formation of hydrates, hydrolysis products, or coordination complexes depending on the reaction conditions. The study of these interactions is crucial for understanding its stability and potential applications in various chemical environments.
Hydration and Hydrolytic Stability
Anhydrous cerium(IV) fluoride readily reacts with water to form hydrated species, most commonly a monohydrate, CeF₄·H₂O. wikipedia.org This hydrated form is a water-insoluble solid often used in oxygen-sensitive applications. thermofisher.comfishersci.ca The stability and transformation of cerium(IV) fluoride hydrate (B1144303) are highly dependent on temperature and the pH of the aqueous medium.
Under hydrothermal conditions, the behavior of CeF₄·H₂O changes significantly. Research has shown that at elevated temperatures, hydrolysis and reduction of cerium(IV) occur. In an alkaline medium (1 M NaOH), CeF₄·H₂O hydrolyzes to form cerium dioxide (CeO₂). researchgate.netresearchgate.net Conversely, in an acidic medium like 1 M hydrofluoric acid (HF), the reaction pathway is different. At 130°C in 1 M HF, a mixture of crystalline Ce₃F₁₀·3H₂O and cerium(III) fluoride (CeF₃) is formed. researchgate.netresearchgate.net This reduction of Ce(IV) to Ce(III) is attributed to the ability of tetravalent cerium compounds to oxidize water at temperatures above 60°C. researchgate.net
Further investigation into the hydrothermal treatment of CeF₄·H₂O has led to the synthesis of a new, distinct hydrate. When treated in 1 M HF at 220°C, a novel cerium(IV) fluoride hydrate with the composition (CeF₄)₃·H₂O (also written as Ce₃F₁₂·H₂O) is produced. researchgate.netresearchgate.netresearchgate.net
The following table summarizes the products formed under different hydrothermal conditions.
Table 1: Products of Hydrothermal Treatment of CeF₄·H₂O
| Medium | Temperature | Products | Source(s) |
|---|---|---|---|
| 1 M NaOH | 130°C | CeO₂ | researchgate.netresearchgate.net |
| 1 M NaOH | 220°C | CeO₂ | researchgate.netresearchgate.net |
| 1 M HF | 130°C | Ce₃F₁₀·3H₂O and CeF₃ | researchgate.netresearchgate.net |
At lower temperatures, cerium(IV) fluoride can be reduced to the trifluoride by water vapor. researchgate.net At higher temperatures, it is quantitatively converted by water vapor to cerium dioxide and hydrogen fluoride. researchgate.net
Reactivity with Amines
The reactivity of cerium(IV) fluoride with amines can lead to the formation of ammine complexes or involve amines as structuring agents in synthesis. All amines possess a lone pair of electrons on the nitrogen atom, allowing them to act as nucleophiles. libretexts.orgstudymind.co.uk
Direct reaction of CeF₄ with liquid ammonia (B1221849) results in the formation of a crystalline ammine complex. researchgate.net This compound, tetraammine tetrafluorido cerium(IV) ammonia (1/1), has the chemical formula [CeF₄(NH₃)₄]·NH₃. In this structure, the cerium atom is coordinated to four fluoride ions and four ammonia molecules. researchgate.net
Amines have also been utilized as templating agents in the hydrothermal synthesis of cerium(IV) fluoride-containing frameworks. researchgate.net In these reactions, the amine does not directly bond to the cerium ion in the final product but helps to direct the formation of specific crystal structures, such as open frameworks with channels. rsc.org For example, ammonium ions (NH₄⁺) have been incorporated into cerium fluoride-arsenate frameworks. rsc.org
However, the formation of stable complexes between CeF₄ and all types of amines is not guaranteed. For instance, attempts to synthesize complexes with the bidentate amine 2,2′-bipyridyl by using a [CeF₄(DMSO)₂] precursor were reported to be unsuccessful. researchgate.net This suggests that the stability of the resulting complex is dependent on the nature of the amine ligand.
Table 2: Reactivity of Cerium(IV) Fluoride with Amine Compounds
| Amine Compound | Reactant/Condition | Product/Outcome | Source(s) |
|---|---|---|---|
| Ammonia (liquid) | Direct reaction with CeF₄ | [CeF₄(NH₃)₄]·NH₃ | researchgate.net |
| Organic Amines | Used as templating agents in hydrothermal synthesis | Cerium(IV) fluoride-based frameworks | researchgate.net |
Future Directions and Emerging Research Avenues for Cerium Iv Fluoride
Development of Novel and Environmentally Sustainable Synthetic Routes
The traditional synthesis of CeF4 often involves high temperatures and the use of hazardous reagents like fluorine gas. wikipedia.org A significant research thrust is the development of novel, milder, and more environmentally friendly synthetic pathways.
One promising approach is the use of hydrothermal synthesis . This method has been successfully employed to create a series of new Ce(IV)-based quaternary fluorides, such as Cs2MCe3F16 (where M can be Ni2+, Co2+, Mn2+, or Zn2+) and Na3MCe6F30 (with M being Al3+, Ga3+, Fe3+, or Cr3+), as high-quality single crystals. nsf.govrsc.org The mild hydrothermal route is advantageous as it avoids the use of highly toxic and corrosive HF and F2 gases. nsf.gov Research has also demonstrated the hydrothermal synthesis of novel open-framework cerium materials, including cerium phosphate (B84403) fluoride (B91410) and cerium oxyfluoride. worldscientific.com Furthermore, studies on the hydrothermal transformations of hydrated cerium(IV) fluoride have led to the formation of new hydrates like (CeF4)3·H2O. researchgate.netresearchgate.net
Another innovative and sustainable approach involves a dry synthesis route using ammonium (B1175870) hydrogen difluoride (NH4HF2). This method has been used to produce CeF4 and CeF3 nanoscale polycrystals by reacting cerium dioxide (CeO2) with NH4HF2 to form an intermediate, (NH4)4CeF8, which is then decomposed by heating. acs.org This dry process offers a potential pathway for the commercial fabrication of cerium fluoride nanoparticles. acs.org
The development of these greener synthetic methods is not only crucial for reducing the environmental impact but also for enabling better control over the material's properties, such as crystallinity and particle size, which are vital for various applications. nih.govrsc.orgmdpi.com
Advanced In-Situ Characterization of Reaction Mechanisms and Dynamic Processes
A deeper understanding of the formation and reactivity of CeF4 requires advanced in-situ characterization techniques. These methods allow researchers to observe and analyze chemical reactions and physical transformations as they happen, providing crucial insights into reaction mechanisms and dynamic processes. numberanalytics.com
Techniques like time-resolved X-ray liquidography (TRXL) are being employed to visualize the structural dynamics of cerium complexes in solution. For instance, TRXL has been used to study the excited state of [Ce(III)Cl6]3- and its oxidation to [Ce(IV)Cl6]2-, revealing changes in bond lengths during the reaction. acs.org This provides a direct window into the influence of substrates on the photocatalyst's reaction dynamics. acs.org
In-situ spectroscopy , including Raman and infrared spectroscopy, coupled with techniques like transmission electron microscopy (TEM), are vital for monitoring the changes in a catalyst's structure and composition during a reaction. numberanalytics.com For CeF4, these techniques can elucidate the mechanisms of its formation and its role in catalytic processes. For example, in-situ monitoring can help understand the transformation of hydrated cerium(IV) fluoride under different conditions, such as its hydrolysis to CeO2 or reduction to CeF3. researchgate.netresearchgate.net
Investigating dynamic processes, such as ion transport and phase transitions, is also critical. Dynamic experiments, including shock wave experiments, are necessary to examine phenomena like transition kinetics and material strength under various conditions. aip.org Understanding these dynamic behaviors is essential for the application of CeF4-based materials in demanding environments.
Computational Design and Predictive Modeling for Tailored CeF4-based Materials
Computational modeling has become an indispensable tool for designing and predicting the properties of new materials, including those based on CeF4. longdom.orgcommm.be By simulating interactions at the atomic and electronic levels, researchers can screen potential material candidates and tailor their properties for specific applications, reducing the need for extensive and costly experimentation. longdom.orgmit.edu
Density Functional Theory (DFT) is a powerful method used to calculate the electronic structure and properties of materials. DFT calculations have been employed to study the relationship between electronic structure and nuclear magnetic resonance (NMR) shielding in solid-state fluorides, including CeF4. researchgate.net These calculations help in assigning NMR resonances and understanding the local fluorine environments. acs.org Furthermore, DFT has been used to investigate the covalency of the Ce-F bond in CeF62-, providing insights into the electronic structure of Ce(IV) compounds. acs.org
Molecular dynamics (MD) simulations are used to model the dynamic behavior of materials. For instance, MD simulations can be used to study the structural properties of molten salts containing CeF4, which is relevant for applications in nuclear reactors. tudelft.nl These simulations provide information on coordination numbers and bond distances in the liquid state. tudelft.nl
The combination of computational modeling with experimental data allows for a more comprehensive understanding of structure-property relationships. This integrated approach is crucial for designing "ultrastable" metal-organic frameworks (MOFs) and other advanced materials with desired functionalities. mit.edunih.gov
Exploration of Multifunctional Materials Systems Incorporating CeF4
There is a growing interest in developing multifunctional materials that combine the unique properties of CeF4 with other materials to create novel functionalities. These composite systems are being explored for a wide range of applications.
Cerium-based metal-organic frameworks (MOFs) are a prime example. Researchers have developed hydrotalcite-assisted Ce-MOFs for the rapid adsorption of fluoride from water. doi.orgresearchgate.net These hybrid materials exhibit high defluoridation capacity and can be regenerated and reused. doi.org The mechanism of fluoride removal involves electrostatic interaction, ion-exchange, and complexation. doi.orgresearchgate.net Other studies have focused on cerium-containing bone char and cerium-impregnated fibrous proteins for fluoride removal. researchgate.net
Polymer composites incorporating cerium fluoride are also being investigated. For example, polylactic acid (PLA) films containing CeF3 have been shown to have improved crystallinity and thermal stability. mdpi.com In another study, cerium oxide-decorated graphene nanolayers were incorporated into polyvinylidene fluoride (PVDF) nanofibers to create optical piezoelectric sensors with enhanced performance. bohrium.com
Furthermore, CeF4 and its derivatives are being explored in the context of nonlinear optical (NLO) materials . A novel hydrated cerium(IV) fluoride, LiAgCe2F10(H2O)2, was synthesized and shown to exhibit a phase-matchable second-harmonic generation (SHG) response. acs.org This demonstrates the potential of cation modulation as a strategy for designing advanced functional optical materials. acs.org
Deeper Understanding of Excited-State Processes and Non-Equilibrium Dynamics
The photophysical properties of cerium compounds are central to many of their applications, particularly in scintillators and photocatalysis. A deeper understanding of the excited-state processes and non-equilibrium dynamics of CeF4 is crucial for optimizing these applications.
Research on curium-doped cerium tetrafluoride (Cm4+:CeF4) has provided insights into the energy-transfer dynamics of 5f states. aps.org The observed complex dynamics are attributed to strong ion-lattice coupling and the dense f-state energy-level structure of Cm4+. aps.org At high excitation intensities, phenomena such as photoinduced site distortion and ground-state depletion via a two-photon process have been observed. aps.org
Computational studies are also being used to investigate non-adiabatic excited-state electronic dynamics to elucidate electron-relaxation pathways in cerium-doped materials. acs.org These studies help to interpret the mechanisms of photoluminescence and the dependence of transition energies and intensities on the local environment of the cerium ion. acs.org
Research into Structure-Property Relationships for New Applications
Establishing clear structure-property relationships is fundamental to discovering new applications for CeF4-based materials. By systematically varying the composition and structure, researchers can tune the material's properties for specific functions.
A key area of investigation is the development of novel fluoride host matrices for optical materials. The synthesis of new quaternary cerium fluorides with complex three-dimensional crystal structures demonstrates the versatility of the Ce(IV) ion in forming stable frameworks. nsf.govrsc.org The size of the cations incorporated into these frameworks plays a crucial role in determining the final structure and properties. nsf.gov For example, the Na3MCe6F30 structure can only accommodate smaller trivalent cations. nsf.govrsc.org
The relationship between the crystal structure and properties like ionic conductivity is also being explored. In tysonite-type fluorides, the highest conductivity has been correlated with the largest dispersion of fluorine-cation distances, which induces maximum sheet buckling. researchgate.net
In the field of photocatalysis, the ligands coordinated to the cerium center have a significant impact on the ligand-to-metal charge transfer process. chemrxiv.org Understanding these relationships is key to designing more efficient photocatalysts. Furthermore, the development of cerium(IV) fluoride and fluoride-arsenate frameworks with open structures and large channels opens up possibilities for applications in catalysis and separation. rsc.org
The table below summarizes some of the novel cerium(IV) fluoride compounds and their key structural features that are being investigated to establish these crucial structure-property relationships.
| Compound | Crystal System | Key Structural Feature | Reference |
| Cs2MCe3F16 (M = Ni2+, Co2+, Mn2+, Zn2+) | Hexagonal | 3D crystal structure with edge-sharing cerium trimers. | nsf.govrsc.org |
| Na3MCe6F30 (M = Al3+, Ga3+, Fe3+, Cr3+) | Trigonal | 3D framework of edge- and vertex-sharing cerium polyhedra. | nsf.govrsc.org |
| (NH4)[CeIVF2(PO4)] | - | 3D network with 1-D channels formed by corrugated chains of CeO4F4 polyhedra. | worldscientific.com |
| H25.5(NH4)10.5Ce9O27F18 | - | 3D channel system with eight-ring pore openings formed by linked Ce6O24F12 cages. | worldscientific.com |
| (CeF4)3·H2O | - | New cerium(IV) fluoride hydrate (B1144303). | researchgate.netresearchgate.net |
| LiAgCe2F10(H2O)2 | - | Noncentrosymmetric structure with {[LiAgF5(H2O)2]3–}∞ chains and {[Ce2F10]2–}∞ pseudolayered motifs. | acs.org |
| Cs[Ce2F8[F·H2O]] | - | Layered structure with large channels containing caesium ions. | rsc.org |
Q & A
Q. What are the primary synthetic routes for CeF₄, and how do reaction conditions influence product purity?
CeF₄ is typically synthesized via fluorination of CeO₂ or CeF₃ using anhydrous HF or fluorine gas. Reaction temperatures (200–550°C) and gas flow rates critically affect crystallinity and impurity profiles. For example, incomplete fluorination at low temperatures may yield CeOF₂ intermediates, while excessive fluorination risks volatile byproducts . Methodological validation via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is essential to confirm phase purity.
Q. How can conflicting solubility data for CeF₄ in fluoride salts be resolved experimentally?
Early studies using tracer techniques (e.g., ¹⁴¹CeF₃) reported solubility discrepancies due to turbidity in spectrophotometric assays and instability of Ce⁴⁺ in acidic media . To address this, researchers should employ complementary methods: (i) gravimetric analysis post-oxalate precipitation (despite its labor-intensive nature) and (ii) redox titration with ferroin indicators under inert atmospheres to minimize oxidation state shifts .
Q. What characterization techniques are critical for distinguishing CeF₄ from its oxyfluoride analogues?
Raman spectroscopy and X-ray photoelectron spectroscopy (XPS) are indispensable for identifying Ce-F bonding (e.g., peaks at ~465 cm⁻¹ for Ce-F stretching) and oxidation states (Ce⁴⁺ 3d₅/₂ at 916–918 eV). Energy-dispersive X-ray spectroscopy (EDS) paired with XRD can differentiate CeF₄ (tetragonal structure, I4/mmm space group) from CeOF₂ (monoclinic) .
Advanced Research Questions
Q. Why do studies report contradictory results on CeF₄’s efficacy in inhibiting dental demineralization?
Pre-deminaralized enamel substrates show enhanced CeF₄ uptake due to porous surfaces, reducing mineral loss by 18–22% compared to sound enamel. However, methodological variations (e.g., remineralization protocols using artificial saliva vs. static demineralization models) significantly alter outcomes . Researchers must standardize substrate preparation (e.g., bovine enamel slabs with controlled surface roughness) and include kinetic studies to resolve discrepancies .
Q. How can CeF₄-based scintillation materials be optimized for radiation detection efficiency?
Co-doping CeF₄ with Tb³⁺ or Gd³⁺ enhances luminescence yield by 30–40% via energy-transfer mechanisms. Key parameters include melt-quenching temperatures (1,200–1,400°C) to minimize oxygen vacancies and controlled annealing in Ar/HF atmospheres to suppress Ce³⁺ formation . Time-resolved photoluminescence (TRPL) and neutron activation analysis (NAA) are recommended for quantifying defect densities .
Q. What experimental design principles mitigate artifacts in CeF₄ redox stability studies?
Ce⁴⁺→Ce³⁺ reduction under ambient conditions necessitates inert-atmosphere gloveboxes (<1 ppm O₂/H₂O) for sample handling. Electrochemical impedance spectroscopy (EIS) in non-aqueous electrolytes (e.g., propylene carbonate) provides reliable redox potentials, while in-situ XRD under controlled gas flow (F₂/N₂ mixtures) tracks phase transitions .
Q. How should researchers address statistical validity in CeF₄ toxicity assays?
Minimum sample sizes (n ≥ 12 per group) and non-parametric tests (e.g., Mann-Whitney U) are critical for skewed data distributions common in cytotoxicity studies. Protocols must include positive controls (e.g., NaF for fluoride toxicity) and ICP-MS validation of cerium leaching rates .
Methodological Best Practices
- Reproducibility : Detailed synthesis protocols (e.g., HF gas flow rates, quenching rates) must be archived in supplementary materials per Beilstein Journal of Organic Chemistry guidelines .
- Data Contradictions : Use systematic reviews (e.g., PRISMA frameworks) to collate and meta-analyze conflicting solubility or toxicity data .
- Safety : CeF₄ handling requires HF-resistant equipment (Ni-lined reactors) and real-time gas monitoring to prevent acute fluoride exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
